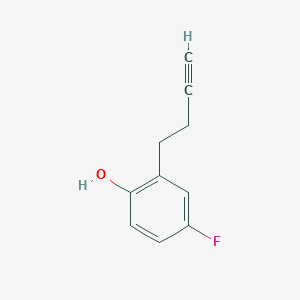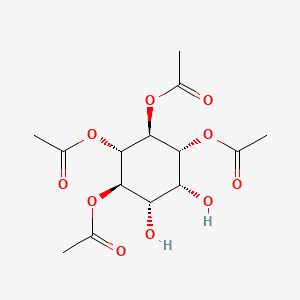
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate is a complex organic compound characterized by its unique stereochemistry and multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexane ring with four acetate groups and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at the 5 and 6 positions.
Acetylation: The hydroxylated cyclohexane is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetate groups at the 1, 2, 3, and 4 positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of cyclohexane-1,2,3,4-tetrone.
Reduction: Formation of cyclohexane-1,2,3,4-tetraol.
Substitution: Formation of cyclohexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Cyclohexane-1,2,3,4-tetrayl tetraacetate: Lacks the hydroxyl groups present in (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate.
Cyclohexane-1,2,3,4-tetraol: Contains hydroxyl groups but lacks the acetate groups.
Propiedades
Fórmula molecular |
C14H20O10 |
|---|---|
Peso molecular |
348.30 g/mol |
Nombre IUPAC |
[(1R,2S,3S,4R,5R,6S)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate |
InChI |
InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m1/s1 |
Clave InChI |
ZQLBHQSQMQLFBM-FDFVQJQPSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O |
SMILES canónico |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


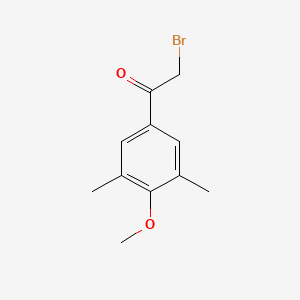


![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)



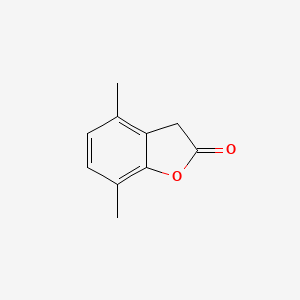
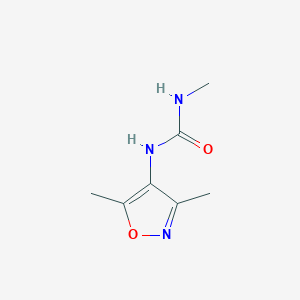

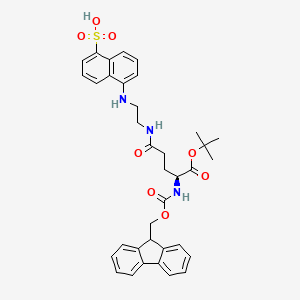

![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
